3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide
Description
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide (molecular formula: C₁₂H₁₃ClF₃NO; molecular weight: 279.686) is an experimental small-molecule inhibitor targeting bacterial D-alanine-D-alanine ligase (Ddl), a critical enzyme in peptidoglycan biosynthesis . Its unique allosteric, non-competitive inhibition mechanism distinguishes it from classical competitive inhibitors like D-cycloserine (an FDA-approved antibiotic) and phosphonate analogs. The compound’s trifluoromethoxy phenyl group and chloro-dimethyl propanamide backbone contribute to its binding specificity and metabolic stability .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-11(2,7-13)10(18)17-8-3-5-9(6-4-8)19-12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONJDXRINXELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenylamine. This can be achieved through the nitration of 4-trifluoromethoxytoluene followed by reduction to the corresponding amine. The chloro-2,2-dimethylpropanamide moiety can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Phenolic derivatives, such as 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenol]propanamide.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets.
Medicine: In the medical field, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is also used in the manufacturing of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Profiles
The table below compares key structural analogs, highlighting substituent differences and pharmacological data where available:
Key Observations:
- Trifluoromethoxy vs.
- Chloro vs. Nitro Substituents : The nitro group in 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide introduces stronger electron-withdrawing properties but may reduce metabolic stability due to higher reactivity .
- Allosteric vs. Competitive Inhibition: Unlike D-cycloserine, which competes directly with D-alanine for binding, the primary compound binds to an allosteric site, preventing substrate turnover without blocking active-site access .
Crystal Packing and Hydrogen Bonding ():
The crystal structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide reveals N–H⋯O hydrogen bonds forming chains along the c-axis. In contrast, the primary compound’s trifluoromethoxy group likely alters crystal packing and solubility due to increased hydrophobicity .
Mechanistic Advantages and Limitations
- Advantages: Non-competitive inhibition reduces the risk of resistance mutations targeting the active site . The trifluoromethoxy group enhances membrane permeability compared to polar nitro or sulfonamide analogs .
- Limitations: Limited data on in vivo efficacy and toxicity. Synthetic challenges in scaling up due to halogenated intermediates .
Biological Activity
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H13ClF3NO
- Molecular Weight : 279.69 g/mol
- SMILES Notation : O=C(C(C)(C)C)NC1=CC(C(F)(F)F)=C(Cl)C=C1
This compound features a trifluoromethoxy group, which is known to enhance biological activity through electronic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a study indicated that the presence of the trifluoromethyl substituent significantly contributes to the antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound showed selective activity against Chlamydia, with an IC50 value of 5.2 μg/mL, indicating its potential as a lead compound for further drug development against this pathogen .
Anticancer Activity
The anticancer properties of similar compounds have been documented extensively. Research has shown that derivatives with electron-withdrawing groups at specific positions on the aromatic ring exhibit enhanced cytotoxic effects against cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
The mechanism by which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest at the G1 phase in cancer cells, leading to apoptosis .
- Apoptosis Induction : The activation of caspases and increased expression of p53 have been linked to the apoptotic effects observed in treated cells .
- Inhibition of Pathogen Growth : The compound's ability to inhibit bacterial inclusion formation in infected cells suggests a direct interaction with bacterial replication mechanisms .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | Chlamydia | 5.2 | |
| Anticancer | MCF-7 | 0.48 - 1.93 | |
| Cytotoxicity | Various Cancer Lines | <10 |
Case Studies
- Chlamydia Inhibition : A study focused on the antichlamydial activity of compounds similar to this compound found that these compounds effectively reduced chlamydial progeny in a dose-dependent manner without exhibiting significant toxicity to host cells .
- Breast Cancer Cell Lines : Another investigation revealed that derivatives with trifluoromethyl groups caused significant apoptosis in MCF-7 cells through caspase activation and cell cycle arrest, suggesting a promising avenue for breast cancer treatment .
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide to improve yield and purity?
Methodological Answer: The synthesis typically involves coupling a substituted aniline derivative with a chloro-propanamide precursor. Key steps include:
- Reagent Selection: Use carbodiimide coupling agents (e.g., EDC·HCl) with HOBt·H₂O to activate carboxylic acid intermediates, minimizing side reactions .
- Solvent and Temperature: Conduct reactions in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C to control reactivity.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals (>95%) .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | EDC·HCl, HOBt, DCM | Activation | 80–85 |
| 2 | 4-(Trifluoromethoxy)aniline | Amide coupling | 70–75 |
| 3 | Ethanol/water recrystallization | Purification | 90–95 |
Q. What spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the trifluoromethoxy group (δ ~145–150 ppm for ) and the dimethylpropanamide backbone (δ 1.2–1.5 ppm for CH₃ groups) .
- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺ at m/z 308.08) and isotopic patterns for chlorine .
- X-ray Crystallography: For absolute configuration confirmation, single-crystal X-ray diffraction reveals torsion angles (e.g., C—C—N—C = 178.5°) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map potential energy surfaces for reactions involving the trifluoromethoxy group. Software like Gaussian or ORCA can model transition states and intermediates .
- Reaction Path Search: Implement the anharmonic downward distortion following (ADDF) method to identify low-energy pathways for nucleophilic substitution at the chloro position .
- Machine Learning Integration: Train models on existing kinetic data (e.g., Hammett parameters) to predict substituent effects on reaction rates .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Discrepancies often arise from residual solvents (e.g., DMF) or polymorphic forms .
- Thermal Analysis: Differential scanning calorimetry (DSC) can differentiate between polymorphs (e.g., metastable vs. stable crystalline phases) .
- Interlaboratory Validation: Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines for melting point determination) .
Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?
Methodological Answer:
- Hydrogen Bonding Analysis: In the crystal lattice, N—H⋯O hydrogen bonds (2.89–3.02 Å) form chains along the c-axis, while weak C—H⋯F interactions stabilize the trifluoromethoxy group .
- Van der Waals Contributions: Calculate packing coefficients (0.70–0.75) to assess density and stability. Software like Mercury (CCDC) visualizes voids and contact surfaces .
Crystal Structure Parameters Table:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.25 Å, b = 12.30 Å, c = 14.75 Å |
| Z | 4 |
| Density | 1.45 g/cm³ |
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Derivative Synthesis: Modify the trifluoromethoxy phenyl group (e.g., replace with trifluoromethyl or nitro substituents) and assess bioactivity changes .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrophobic pockets accommodating dimethyl groups) .
- In Vitro Assays: Test derivatives against target enzymes (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 37°C) with kinetic monitoring .
Q. Data Interpretation and Validation
Q. How should researchers validate conflicting bioactivity data in published studies?
Methodological Answer:
- Dose-Response Curves: Replicate assays with a 10-point dilution series (1 nM–100 μM) to confirm IC₅₀ values.
- Control Experiments: Include positive/negative controls (e.g., known inhibitors) to rule out assay interference .
- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
